molecular formula C7H15NO B13544652 3-(2-Methylpropyl)azetidin-3-ol

3-(2-Methylpropyl)azetidin-3-ol

Cat. No.: B13544652
M. Wt: 129.20 g/mol
InChI Key: ODTSATJPPZIFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpropyl)azetidin-3-ol is a chemical compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylpropyl)azetidin-3-ol typically involves the cyclization of appropriate precursors. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the hydrogenolysis of specific intermediates using palladium on carbon (Pd/C) in methanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylpropyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield different alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or modified.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage can yield dialdehydes, while reduction can produce various alcohols .

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)azetidin-3-ol involves its interaction with specific molecular targets. The compound’s azetidine ring is known for its strain, which makes it reactive and capable of undergoing various chemical transformations. These reactions often involve nucleophilic attack on the ring, leading to ring-opening or substitution reactions .

Comparison with Similar Compounds

    Azetidine: A simpler analog with a four-membered nitrogen-containing ring.

    3-Hydroxyazetidine: Similar structure but with a hydroxyl group at a different position.

    2-Methylazetidine: Differing by the position of the methyl group.

Uniqueness: 3-(2-Methylpropyl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and research .

Biological Activity

3-(2-Methylpropyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H16F3NO3
  • Molecular Weight : 243.22 g/mol
  • Canonical SMILES : CC(C)CC1(CNC1)O.C(=O)(C(F)(F)F)O

Synthesis

The synthesis of this compound typically involves multi-step reactions. One common method includes the reaction of 3-isobutylazetidin-3-ol with trifluoroacetic acid under controlled conditions, leading to various derivatives that exhibit distinct biological activities.

Biological Activity Overview

Research indicates that compounds within the azetidine class, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Similar azetidine derivatives have shown promise in inhibiting the proliferation of cancer cells. For instance, studies on azetidinone derivatives have demonstrated their ability to induce apoptosis in breast cancer cell lines, suggesting that this compound may possess similar properties .
  • Antimicrobial Properties : Compounds with structural similarities to this compound have been evaluated for their antibacterial and antifungal activities. Research has highlighted that certain azetidine derivatives can effectively combat pathogenic bacteria and fungi, indicating potential therapeutic applications in infectious diseases .
  • Mechanism of Action : The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cell signaling pathways. For example, azetidine derivatives have been shown to modulate pathways related to cell survival and proliferation, which are critical in cancer therapy .

Case Study 1: Anticancer Activity

A study investigating the effects of azetidine derivatives on human breast cancer cell lines revealed that certain compounds significantly inhibited cell growth and induced apoptosis. The findings suggest that modifications to the azetidine structure can enhance anticancer efficacy, warranting further exploration of this compound in this context .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of synthetic azetidine derivatives found that some exhibited strong antibacterial activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria. This suggests that this compound could be a candidate for developing new antimicrobial agents .

Data Table: Biological Activities of Azetidine Derivatives

CompoundActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
3-Chloro-AzetidinoneAnticancerMCF-7 Breast Cancer Cells12.5
Benzyl Bromide DerivativeAntimicrobialStaphylococcus aureus15
4-Anilino Quinoline TriazineAntimalarialPlasmodium falciparum<0.05

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-(2-methylpropyl)azetidin-3-ol

InChI

InChI=1S/C7H15NO/c1-6(2)3-7(9)4-8-5-7/h6,8-9H,3-5H2,1-2H3

InChI Key

ODTSATJPPZIFOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CNC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.